molecular formula C17H23N3O3 B4039931 1-[3-nitro-4-(1-piperidinyl)benzoyl]piperidine

1-[3-nitro-4-(1-piperidinyl)benzoyl]piperidine

Cat. No.: B4039931
M. Wt: 317.4 g/mol
InChI Key: DCOMXVLCVUNTTF-UHFFFAOYSA-N
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Description

“1-[3-nitro-4-(1-piperidinyl)benzoyl]piperidine” is a compound that contains a piperidine moiety. Piperidine is a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “this compound” is not directly available from the search results.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Piperidine derivatives, including those with structures related to 1-[3-nitro-4-(1-piperidinyl)benzoyl]piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. The substitution of the benzamide with bulky moieties significantly increases the activity against AChE, with certain compounds demonstrating considerable potency. These findings suggest potential applications in the development of treatments for diseases characterized by AChE dysfunction, such as Alzheimer's disease. A compound from this research showed an affinity 18,000 times greater for AChE than for BuChE, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Synthesis of Heterocycles

Research into the enantioselective synthesis of non-natural compounds like (−)-meroquinene, which involve piperidine derivatives, highlights the role of these compounds in complex chemical syntheses. These methodologies offer a route to synthesizing various heterocyclic compounds, including those with potential pharmacological activities. The study showcases the versatility of piperidine derivatives in organic synthesis, particularly in forming piperidine ring systems through tandem Michael reaction methodologies (Barco et al., 1994).

Plasmodium falciparum Protease Inhibition

Piperidine derivatives have been shown to inhibit the aspartic protease of Plasmodium falciparum, the parasite responsible for malaria. The attachment of a nitro group to the benzene ring plays a critical role in inhibiting plasmepsin-II, a key enzyme in the parasite's life cycle. This suggests a potential application of these compounds in developing new antimalarial drugs (Saify et al., 2011).

Antioxidant and Anticancer Applications

Nitroxides, which are stable free radicals containing a nitroxyl group, exhibit a variety of pharmacological activities, including acting as antioxidants and anticancer agents. Piperidine derivatives form a significant part of these compounds, demonstrating their ability to scavenge reactive free radicals and suppress oxidative stress. Their application extends to treating diseases associated with oxidative damage and has been explored in the context of various cancers, showcasing the therapeutic potential of piperidine-based nitroxides (Lewandowski & Gwoździński, 2017).

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry, and the development of new synthetic methods and applications for these compounds is an active area of research . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and potential future directions in this field.

Properties

IUPAC Name

(3-nitro-4-piperidin-1-ylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-17(19-11-5-2-6-12-19)14-7-8-15(16(13-14)20(22)23)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOMXVLCVUNTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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